Cas no 85611-40-1 ((1S)-1-[2-(3,4-dimethoxyphenyl)ethyl]-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline)
![(1S)-1-[2-(3,4-dimethoxyphenyl)ethyl]-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline structure](https://it.kuujia.com/scimg/cas/85611-40-1x500.png)
85611-40-1 structure
Nome del prodotto:(1S)-1-[2-(3,4-dimethoxyphenyl)ethyl]-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline
(1S)-1-[2-(3,4-dimethoxyphenyl)ethyl]-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline Proprietà chimiche e fisiche
Nomi e identificatori
-
- (1S)-1-[2-(3,4-dimethoxyphenyl)ethyl]-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline
- Isoquinoline, 1-(2-(3,4-dimethoxyphenyl)ethyl)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-, (1S)-
- (1S)-1-[2-(3,4-dimethoxyphenyl)ethyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinoline
- S-(+)-Homolaudanosine
- 85611-40-1
- Homolaudanosine, (+)-
- (+)-Homolaudanosine
- DTXSID50234838
- (S)-Homolaudanosine
-
- Inchi: InChI=1S/C22H29NO4/c1-23-11-10-16-13-21(26-4)22(27-5)14-17(16)18(23)8-6-15-7-9-19(24-2)20(12-15)25-3/h7,9,12-14,18H,6,8,10-11H2,1-5H3
- Chiave InChI: AECKSTRRHRODOS-UHFFFAOYSA-N
- Sorrisi: COc1ccc(CCC2N(C)CCc3cc(OC)c(OC)cc23)cc1OC
Proprietà calcolate
- Massa esatta: 371.20965841g/mol
- Massa monoisotopica: 371.20965841g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 27
- Conta legami ruotabili: 7
- Complessità: 448
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 4
- Superficie polare topologica: 40.2Ų
(1S)-1-[2-(3,4-dimethoxyphenyl)ethyl]-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline Letteratura correlata
-
1. Contents pages
-
Wangsheng Liu,Shasha Liu,Ruiwen Jin,Hao Guo,Jinbo Zhao Org. Chem. Front. 2015 2 288
-
3. (R)-2-alkoxycarbonyl-1-formyl-1,2,3,4-tetrahydro-6,7-dimethoxyisoquinolines from D-(–)-tartaric acid: synthesis of (S)-homolaudanosine and (S)-2,3,9,10,11-pentamethoxyhomoprotoberberineZbigniew Czarnocki,David B. MacLean,Walter A. Szarek J. Chem. Soc. Chem. Commun. 1987 493
-
K. W. Bentley Nat. Prod. Rep. 1989 6 405
-
K. W. Bentley Nat. Prod. Rep. 1984 1 355
85611-40-1 ((1S)-1-[2-(3,4-dimethoxyphenyl)ethyl]-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline) Prodotti correlati
- 1366285-83-7((3S)-3-(5-chlorofuran-2-yl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)
- 1807229-23-7(Ethyl 2-bromomethyl-4-cyano-6-nitrophenylacetate)
- 898405-83-9(2-(benzenesulfonyl)-N-(4,5-diphenyl-1,3-thiazol-2-yl)acetamide)
- 1260663-35-1(1,6-Naphthyridine, 1,2,3,4-tetrahydro-5-methoxy-)
- 1797082-19-9(1-(3-chloro-4-methylphenyl)-3-{[6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl]methyl}urea)
- 2228708-31-2(tert-butyl N-2-(3-methoxy-4-methylphenyl)-1-oxopropan-2-ylcarbamate)
- 1096852-41-3((2,5-difluorophenyl)methyl(pentan-3-yl)amine)
- 1523703-26-5((2,6-dimethylphenyl)methyl(3-methoxypropyl)amine)
- 1512946-99-4(2-(2-Ethoxycarbonyl-2-oxo-ethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester)
- 2228469-42-7(methyl2-(5-methylpyridin-2-yl)propan-2-ylamine)
Fornitori consigliati
Hebei Ganmiao New material Technology Co., LTD
Membro d'oro
CN Fornitore
Grosso

Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Handan Zechi Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Wuhan brilliant Technology Co.,Ltd
Membro d'oro
CN Fornitore
Grosso

pengshengyue
Membro d'oro
CN Fornitore
Grosso
